Cas no 1335729-59-3 ((2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine)
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine
- EN300-1963578
- 1335729-59-3
-
- Inchi: 1S/C10H14ClNO/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1
- InChI Key: UTWIBJHAHMHYJW-SSDOTTSWSA-N
- SMILES: ClC1=CC=CC(=C1OC)C[C@@H](C)N
Computed Properties
- Exact Mass: 199.0763918g/mol
- Monoisotopic Mass: 199.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.2Ų
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963578-0.05g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1963578-0.1g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1963578-0.25g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1963578-0.5g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1963578-1.0g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 1g |
$1829.0 | 2023-05-31 | ||
| Enamine | EN300-1963578-2.5g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1963578-5.0g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 5g |
$5304.0 | 2023-05-31 | ||
| Enamine | EN300-1963578-10.0g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 10g |
$7866.0 | 2023-05-31 | ||
| Enamine | EN300-1963578-1g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1963578-5g |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine |
1335729-59-3 | 5g |
$3065.0 | 2023-09-17 |
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine
Comprehensive Analysis of (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine (CAS No. 1335729-59-3)
The compound (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine (CAS No. 1335729-59-3) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 3-chloro-2-methoxyphenyl moiety and the (2R)-propan-2-amine group, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecificity and potential applications in drug discovery.
In recent years, the demand for chiral amines like (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine has surged, driven by advancements in asymmetric synthesis and the growing need for enantiomerically pure pharmaceuticals. The compound's CAS No. 1335729-59-3 is frequently searched in academic databases and chemical catalogs, reflecting its relevance in modern organic chemistry. Its chloro and methoxy substituents contribute to its electronic and steric properties, which are critical for binding to biological targets.
One of the most common questions about (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine revolves around its synthetic routes. Researchers often explore reductive amination or enantioselective catalysis to produce this compound efficiently. The 2R configuration is particularly important for achieving desired pharmacological effects, as enantiopurity can significantly influence a molecule's activity and safety profile. This aligns with the broader trend in medicinal chemistry toward stereocontrolled synthesis.
Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The 3-chloro-2-methoxyphenyl scaffold is found in several CNS-active compounds, prompting investigations into its interactions with neurotransmitter receptors. While CAS No. 1335729-59-3 is not yet widely commercialized, its structural analogs have shown promise in preclinical studies, making it a subject of ongoing research.
From a technical perspective, the physicochemical properties of (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine are also noteworthy. Its logP and pKa values suggest moderate lipophilicity and basicity, which are favorable for drug-like molecules. These properties are often queried in QSAR (Quantitative Structure-Activity Relationship) studies, highlighting the compound's utility in computational chemistry and molecular modeling.
In conclusion, (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine (CAS No. 1335729-59-3) represents a compelling case study in the intersection of chiral chemistry and drug design. Its structural features, synthetic accessibility, and potential biological relevance make it a compound of enduring interest to chemists and pharmacologists alike. As research continues, this molecule may unlock new opportunities in targeted therapy and precision medicine.
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